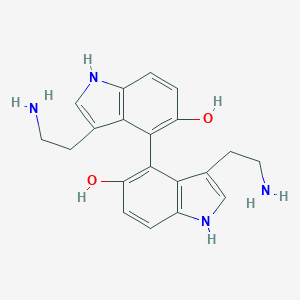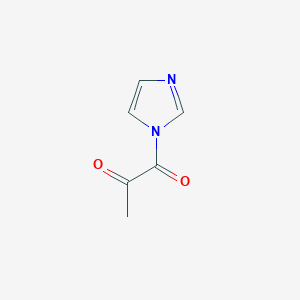
1-(1H-Imidazol-1-yl)propane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-1-yl)propane-1,2-dione is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as glycine, an amino acid that acts as a neurotransmitter in the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-1-yl)propane-1,2-dione is not fully understood. However, it is believed to act by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in learning, memory, and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders.
Effets Biochimiques Et Physiologiques
1-(1H-Imidazol-1-yl)propane-1,2-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It also reduces the levels of inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-Imidazol-1-yl)propane-1,2-dione in lab experiments is its low toxicity and high water solubility. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations is its low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Orientations Futures
There are several future directions for the research on 1-(1H-Imidazol-1-yl)propane-1,2-dione. One of the directions is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand its mechanism of action and to develop more effective delivery methods that can increase its bioavailability.
Conclusion:
In conclusion, 1-(1H-Imidazol-1-yl)propane-1,2-dione is a promising compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, high water solubility, and neuroprotective, anti-inflammatory, and anti-cancer properties make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
1-(1H-Imidazol-1-yl)propane-1,2-dione can be synthesized by reacting glycine with formaldehyde in the presence of hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water. The purity of the compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
1-(1H-Imidazol-1-yl)propane-1,2-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a neuroprotective effect in the treatment of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propriétés
Numéro CAS |
103808-36-2 |
|---|---|
Nom du produit |
1-(1H-Imidazol-1-yl)propane-1,2-dione |
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1-imidazol-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)6(10)8-3-2-7-4-8/h2-4H,1H3 |
Clé InChI |
JLOUTKGHPRAWQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1C=CN=C1 |
SMILES canonique |
CC(=O)C(=O)N1C=CN=C1 |
Synonymes |
1H-Imidazole, 1-(1,2-dioxopropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



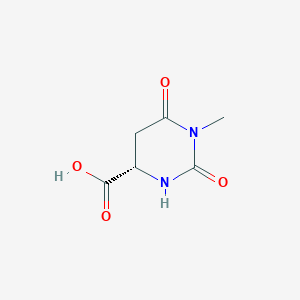
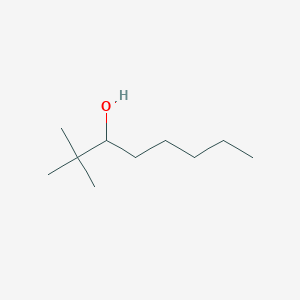
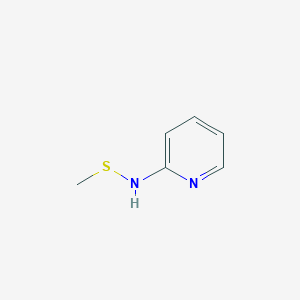
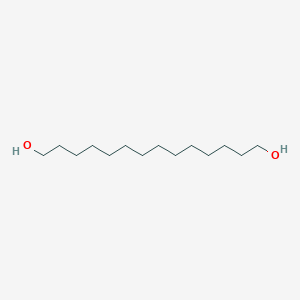
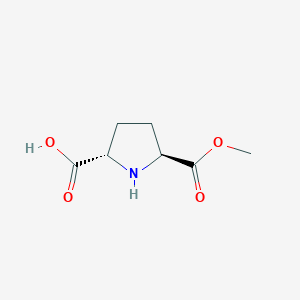
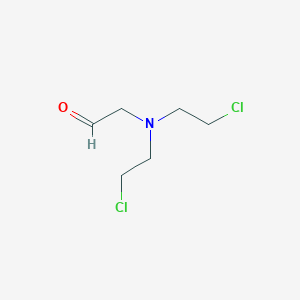
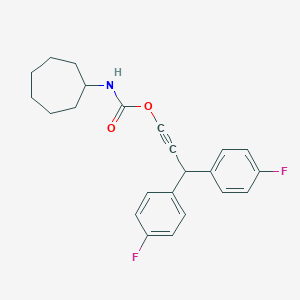
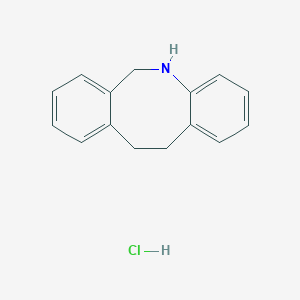
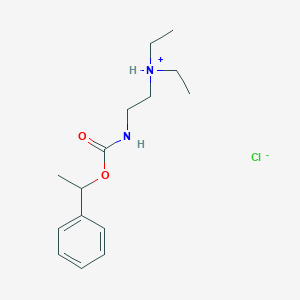
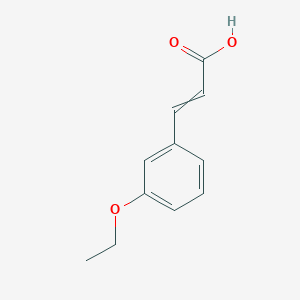
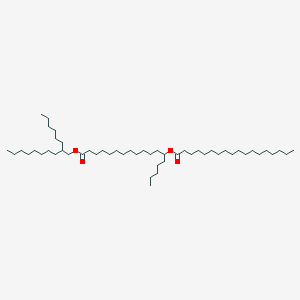
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
